molecular formula C21H13BrClN3O4S B14105365 7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one

7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one

Cat. No.: B14105365
M. Wt: 518.8 g/mol
InChI Key: ZWBSTGXGCCJSIP-UHFFFAOYSA-N
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Description

7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one involves multiple steps, starting with the preparation of the core structures. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution can yield various functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains .

Medicine

In medicine, the compound is being investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability .

Mechanism of Action

The mechanism of action of 7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one apart is its unique combination of functional groups and heterocyclic structures. This combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

Molecular Formula

C21H13BrClN3O4S

Molecular Weight

518.8 g/mol

IUPAC Name

7-[(3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy]-5-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one

InChI

InChI=1S/C21H13BrClN3O4S/c1-10-24-15(9-31-10)13-7-30-17-5-12(4-16(27)19(17)20(13)28)29-8-14-21(22)26-6-11(23)2-3-18(26)25-14/h2-7,9,27H,8H2,1H3

InChI Key

ZWBSTGXGCCJSIP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=COC3=CC(=CC(=C3C2=O)O)OCC4=C(N5C=C(C=CC5=N4)Cl)Br

Origin of Product

United States

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